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Introduction to Tenalisib and Peripheral T-Cell
Lymphoma

Peripheral T-Cell Lymphoma (PTCL) represents a heterogeneous group of aggressive non-Hodgkin
lymphomas derived from mature T-cells, accounting for approximately 10-15% of all NHL cases. These
malignancies typically present with an aggressive clinical course and poor long-term outcomes, with 5-year
overall survival rates below 35% for relapsed/refractory cases. The treatment landscape for PTCL remains
challenging, with currently approved single agents (pralatrexate, romidepsin, belinostat) demonstrating
objective response rates of only 25-30%, except for brentuximab vedotin in CD30+ subtypes which
achieves higher response rates. This significant unmet medical need has driven the development of novel
targeted therapies like Tenalisib that address specific molecular pathways involved in T-cell lymphoma

pathogenesis. [1] [2]

Tenalisib (RP6530) is a novel, orally available, highly selective dual phosphoinositide 3-kinase (PI3K) 6/y
inhibitor with additional activity against salt-inducible kinase 3 (SIK3). The PI3K pathway plays a critical
role in cancer pathophysiology, particularly in lymphoid malignancies where it regulates crucial processes
including cell proliferation, survival, migration, and metabolic adaptation. The ¢ and y isoforms of PI3K

are predominantly expressed in hematopoietic cells, making them attractive therapeutic targets for lymphoid
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malignancies while potentially minimizing off-target effects. Tenalisib has demonstrated nanomolar
inhibitory potency at both enzyme and cellular levels, with several-fold selectivity over a and  PI3K
isoforms, contributing to its potentially improved safety profile compared to earlier generation PI3K
inhibitors. [1] [2] [3]

Clinical Efficacy Data

Monotherapy Clinical Trials

The Phase I/Ib clinical trial (NCT02567656) evaluated single-agent Tenalisib in 58 heavily pre-treated
patients with relapsed/refractory T-cell lymphomas, including both peripheral and cutaneous subtypes.
Patients had received a median of 4 prior therapies (range: 1-15), indicating a significantly treatment-
resistant population. The study employed a standard 3+3 dose escalation design across four cohorts (200-800
mg BID) followed by expansion cohorts at the maximum tolerated dose. The trial demonstrated promising
clinical activity across T-cell lymphoma subtypes, with an overall response rate (ORR) of 45.7%,
comprising 9% complete responses (CR) and 37% partial responses (PR). The clinical benefit rate
(CR+PR+stable disease) was an impressive 77%, indicating significant disease control in this heavily pre-

treated population. [4] [1] [5]

Table 1: Efficacy Results of Tenalisib Monotherapy in T-Cell Lymphoma

Parameter Overall (n=35) PTCL (n=15) CTCL (n=20)
Overall Response Rate 45.7% 46.7% 45.0%
Complete Response 8.6% 20.0% 0%

Partial Response 37.1% 26.7% 45.0%
Median Duration of Response 4.9 months 6.5 months 3.8 months
Time to Initial Response 1.8 months 1.8 months 1.8 months
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Subset analysis revealed particularly encouraging activity in PTCL patients, with complete responses
observed in 20% of PTCL patients compared to no complete responses in the CTCL cohort. The median
duration of response (DoR) was 6.53 months for PTCL patients, which compares favorably with currently
approved therapies. Importantly, three PTCL patients who achieved complete response demonstrated a
particularly durable median DoR of 19.5 months (range: 7.5-21 months), suggesting the potential for
sustained disease control in responding patients. The similar time to initial response across subtypes (1.8

months) indicates relatively rapid onset of action. [1] [5]

Combination Therapy Clinical Trials

Based on the promising monotherapy activity and favorable safety profile, a Phase I/II combination study
(NCT03770000) was conducted evaluating Tenalisib with romidepsin, a histone deacetylase (HDAC)
inhibitor approved for T-cell lymphomas. Preclinical data demonstrated synergistic anti-tumor activity
between PI3K and HDAC inhibitors in T-cell lymphoma models, providing strong rationale for this
combination approach. The study enrolled 33 patients with relapsed/refractory T-cell lymphoma (16 PTCL,
17 CTCL) who had received a median of 3 prior therapies, with 64% refractory to their last treatment. The

results demonstrated significantly enhanced efficacy compared to either agent alone. [2] [6] [7]

Table 2: Efficacy Results of Tenalisib-Romidepsin Combination Therapy

Parameter Overall (n=27) PTCL (n=12) CTCL (n=15)
Overall Response Rate 63.0% 75.0% 53.3%
Complete Response 25.9% 50.0% 6.7%

Partial Response 37.0% 25.0% 46.7%
Median Duration of Response 5.03 months 5.03 months 3.8 months

The combination therapy demonstrated particularly remarkable activity in PTCL patients, with 75% overall
response rate and 50% complete response rate. This represents a substantial improvement over the
approved single-agent historical controls of approximately 25-30% ORR. Importantly, three of the six PTCL

patients achieving complete response (50%) were successfully bridged to transplant, providing a potentially
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curative pathway for these high-risk patients. The median duration of response was 5.03 months for the
overall population, with similar DoR observed specifically in PTCL patients. These findings position the
Tenalisib-romidepsin combination as a promising therapeutic approach worthy of further development in
relapsed/refractory PTCL. [2] [6] [7]

Safety Profile

Monotherapy Safety

Tenalisib monotherapy demonstrated a manageable safety profile across clinical trials, with certain
advantages over earlier generation PI3K inhibitors. The maximum tolerated dose was established at 800 mg
BID under fasting conditions. In the phase I/Ib study, the most frequently reported treatment-emergent
adverse events (TEAEs) were fatigue (45%) and transaminase elevations (33%). The most common Grade
>3 treatment-related TEAE was transaminase elevation (21%), which was generally reversible and
manageable with dose interruptions and, in some cases (N=9), short courses of corticosteroids. Other notable

Grade >3 adverse events included rash (5%) and hypophosphatemia (3%). [4] [1] [5]

Importantly, late-onset immune toxicities such as colitis and pneumonitis, which have limited the use of
other PI3K inhibitors, were not observed with Tenalisib even in patients treated for more than six months.
Five patients remained on therapy for over 18 months without reporting late-onset immune toxicities,
indicating an emerging differentiated safety profile for Tenalisib compared to other agents in this class. This
favorable safety profile is particularly relevant for combination approaches and for longer-term

administration in indolent lymphoma subtypes. [4]

Combination Therapy Safety

The combination of Tenalisib with romidepsin demonstrated a predictable and manageable safety profile,
with no unexpected toxicities emerging from the drug interaction. During dose escalation, no dose-limiting
toxicities were reported across all tested dose combinations, leading to the establishment of the
recommended phase II dose at Tenalisib 800 mg BID orally plus romidepsin 14 mg/m? intravenously on
days 1, 8, and 15 of a 28-day cycle. [2] [6] [7]
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Table 3: Most Frequent Treatment-Emergent Adverse Events (=15%) in Combination Therapy

Adverse Event All Grades (%) Grade 23 (%)
Nausea 73% 0%
Thrombocytopenia 57% 21%
Fatigue 54% 6%
AST Elevation 33% 6%
ALT Elevation 27% 18%
Neutropenia 27% 15%
Vomiting 27% 0%
Decreased Appetite 27% 0%
Anemia 24% 12%
Dysgeusia 21% 0%

The safety profile of the combination was characterized primarily by gastrointestinal symptoms and
hematological toxicities. Notably, 23 patients (69.7%) experienced related grade >3 treatment-emergent
adverse events, with thrombocytopenia (21%), ALT elevation (18%), and neutropenia (15%) being the most
common severe events. The hematological toxicities are consistent with the known safety profile of
romidepsin, while transaminase elevations align with Tenalisib's monotoxicity profile. Importantly,
pharmacokinetic analyses demonstrated that co-administration of Tenalisib and romidepsin did not

significantly alter the pharmacokinetics of either agent, minimizing concerns about drug-drug interactions.

[2][6] [7]

Mechanism of Action & Signaling Pathways
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Tenalisib exerts its anti-tumor effects through dual inhibition of PI3K § and y isoforms, which are
predominantly expressed in cells of hematopoietic origin. The PI3K pathway is a critical cellular signaling
node that regulates numerous downstream processes involved in oncogenesis, including cell proliferation,
survival, migration, and metabolic adaptation. In addition to its primary mechanism, Tenalisib's metabolite
(IN0385) demonstrates inhibition of salt-inducible kinase 3 (SIK3), which may contribute to its overall anti-

tumor activity through modulation of additional signaling pathways involved in tumorigenesis. [2] [3]

The PI3K &/y inhibition disrupts key survival signals in malignant T-cells, leading to apoptotic cell death
and inhibition of proliferation. Preclinical studies have demonstrated that Tenalisib induces apoptosis and
exerts anti-proliferative activity in patient-derived primary cell lines representative of T-cell lymphoma. The
drug has also shown efficacy in mouse T-cell leukemia xenograft models and ex-vivo activity in malignant
patient-derived primary cutaneous T-cell lymphoma cells. The combination with romidepsin demonstrates
synergistic activity, potentially through complementary disruption of survival pathways and epigenetic

modulation in malignant T-cells. [1] [2]
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Tenalisib Mechanism of Action and Synergistic Pathways with Romidepsin

Experimental Protocols & Methodologies

Clinical Trial Design

The phase I/Ib monotherapy study (NCT02567656) employed a standard 3+3 dose escalation design

across eight sites in the United States. The trial enrolled patients with histologically confirmed
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relapsed/refractory T-cell lymphoma (both PTCL and CTCL) who had received one or more prior lines of
therapy. Key inclusion criteria included: age >18 years, ECOG performance status <2, adequate organ
function defined as hemoglobin >8 g/dL, absolute neutrophil count >0.75 x 10°/L, platelets >50 x 10°%/L,
total bilirubin <1.5 x ULN, ALT/AST <2.5 x ULN (or <5 x ULN with liver involvement), and creatinine
<2.0 mg/dL or calculated creatinine clearance >50 mL/min. Key exclusion criteria included prior cancer
therapy within three weeks or five half-lives (whichever shorter), stem cell transplantation (autologous
within three months, allogeneic within 12 months), prior use of PI3K/mTOR/AKT/BTK inhibitors within six

months, and any investigational drug within four weeks. [1]

The combination therapy study (NCT03770000) utilized a multicenter, open-label, non-randomized phase
I/IT design with dose escalation followed by dose expansion. The phase I portion employed a 3+3 dose
escalation to determine the maximum tolerated dose, with three planned cohorts: Tenalisib 400, 600, and
800 mg BID orally with corresponding romidepsin doses of 12, 12, and 14 mg/m? intravenously. The phase
IT expansion phase enrolled 12 PTCL and 12 CTCL patients to assess preliminary anti-tumor activity at the
recommended phase II dose. The study was conducted from April 2019 to May 2021, with Institutional
Review Board approval at all sites and conducted in accordance with ICH E6 Good Clinical Practice

guidelines and the Declaration of Helsinki. [2] [6]

Drug Administration & Dosing

Tenalisib monotherapy was administered orally in 28-day cycles at doses ranging from 200-800 mg twice
daily. For fasting cohorts, patients fasted 2 hours before and 1 hour after drug administration. In the fed
cohort (800 mg only), patients took tablets 30 minutes after breakfast and dinner. Treatment continued until
disease progression, unacceptable toxicity, or for a maximum of two years, after which patients deriving

clinical benefit could transition to a compassionate use protocol. [1]

In the combination therapy protocol, patients received Tenalisib orally twice daily at the same time each
day, 1 hour before meals, throughout the 28-day cycle. Romidepsin was administered intravenously over 4
hours on days 1, 8, and 15 of each 28-day cycle. The recommended phase II dose was established at
Tenalisib 800 mg BID plus romidepsin 14 mg/m?2. Both drugs were continued until disease progression or
unacceptable toxicity. For dose modifications, treatment interruption was recommended for Grade >3 non-
hematological toxicities or Grade 4 hematological toxicities, with resumption at the same or reduced dose

upon recovery to Grade <1. [2] [6]
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Response Assessment

Efficacy assessments were performed using standardized criteria appropriate for each lymphoma subtype.
For PTCL patients, response was evaluated according to the Lugano Classification, which incorporates
computed tomography (CT) imaging and, when appropriate, positron emission tomography (PET) scans. For
CTCL patients, response was assessed using the global response score incorporating skin evaluation
(modified Severity Weighted Assessment Tool [mSWAT]), lymph node assessment, visceral assessment, and
blood involvement when applicable. Response assessments were conducted at baseline and at regular

intervals throughout treatment, typically every two cycles (8 weeks). [1] [2]

Biomarker analyses were incorporated as exploratory objectives in both trials. In the monotherapy study,
responding tumors showed marked downregulation of CD30, IL-31, and IL-32a, suggesting potential
biomarkers of response. Pharmacodynamic assessments included evaluation of PI3K pathway modulation in
peripheral blood mononuclear cells and, when available, tumor tissue. Pharmacokinetic sampling was
performed extensively during both studies, with complete PK profiles during dose escalation and sparse

sampling during expansion phases to characterize exposure-response relationships. [1] [2]
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Clinical Trial Design and Assessment Workflow for Tenalisib Studies

Regulatory Status & Development Progress

Tenalisib has received significant regulatory recognition for its potential in T-cell lymphoma. The U.S.
Food and Drug Administration (FDA) has granted Fast Track Designations for the treatment of
relapsed/refractory peripheral T-cell lymphoma and cutaneous T-cell lymphoma. Additionally, Tenalisib has
received Orphan Drug Designations for both peripheral and cutaneous T-cell lymphoma, providing
development incentives and potential market exclusivity upon approval. These designations acknowledge the
significant unmet medical need in T-cell lymphoma and the promising activity demonstrated by Tenalisib in

early clinical trials. [4]

The development program for Tenalisib continues to advance, with ongoing clinical investigations
building upon the promising phase I/Ib and combination therapy results. According to recent pipeline
analyses, Tenalisib remains an active investigational agent in the T-cell lymphoma therapeutic landscape,
positioned in early-stage development (Phase I) as of 2025. The favorable safety profile and encouraging
efficacy, particularly in combination with romidepsin, support further development in larger randomized
trials. The drug's unique mechanism of action targeting both PI3K 6/y and SIK3, along with its differentiated

safety profile, positions it as a potential valuable addition to the T-cell lymphoma treatment armamentarium.

[8]

Conclusion

Tenalisib represents a promising therapeutic advance in the challenging landscape of relapsed/refractory
peripheral T-cell lymphoma. The demonstrated efficacy as monotherapy (ORR 46.7% in PTCL) and
enhanced activity in combination with romidepsin (ORR 75% with 50% complete responses in PTCL)

position this agent as a potentially important treatment option for this aggressive malignancy. The
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differentiated safety profile, with absence of late-onset immune toxicities that have plagued other PI3K

inhibitors, suggests potential advantages for both combination approaches and longer-term administration.

The ongoing development of Tenalisib, supported by its FDA Fast Track and Orphan Drug designations,
continues to explore its full potential in T-cell malignancies. Future directions should include randomized
phase III trials to confirm the promising efficacy signals, exploration in earlier lines of therapy, and
evaluation in combination with other novel agents. Based on the available evidence, Tenalisib represents a
valuable addition to the treatment paradigm for relapsed/refractory peripheral T-cell lymphoma and warrants

continued clinical investigation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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